tert-Butyl (R)-2-((S)-1-hydroxyethyl)pyrrolidine-1-carboxylate
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Overview
Description
TERT-BUTYL (2R)-2-((1S)-1-HYDROXYETHYL)PYRROLIDINE-1-CARBOXYLATE is a chiral compound with a pyrrolidine ring structure. It is commonly used in organic synthesis and pharmaceutical research due to its unique stereochemistry and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL (2R)-2-((1S)-1-HYDROXYETHYL)PYRROLIDINE-1-CARBOXYLATE typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Hydroxyethyl Group: This step often involves the use of chiral catalysts to ensure the correct stereochemistry.
Protection of the Carboxyl Group: The carboxyl group is protected using tert-butyl groups to prevent unwanted reactions during subsequent steps.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective for the synthesis of tert-butyl esters, providing a more sustainable and scalable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyethyl group can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reagents used.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or manganese-oxo species can be used for oxidation reactions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents like tert-butyl hydroperoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield ketones or aldehydes, while reduction can produce various alcohols or hydrocarbons.
Scientific Research Applications
TERT-BUTYL (2R)-2-((1S)-1-HYDROXYETHYL)PYRROLIDINE-1-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of TERT-BUTYL (2R)-2-((1S)-1-HYDROXYETHYL)PYRROLIDINE-1-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and selectivity in various reactions .
Comparison with Similar Compounds
Similar Compounds
TERT-BUTYL (2R)-2-((1S)-1-HYDROXYETHYL)PYRROLIDINE-1-CARBOXYLATE: Similar compounds include other tert-butyl esters and pyrrolidine derivatives.
Properties
Molecular Formula |
C11H21NO3 |
---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
tert-butyl (2R)-2-[(1S)-1-hydroxyethyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H21NO3/c1-8(13)9-6-5-7-12(9)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m0/s1 |
InChI Key |
JNNOAQQODYAQBD-DTWKUNHWSA-N |
Isomeric SMILES |
C[C@@H]([C@H]1CCCN1C(=O)OC(C)(C)C)O |
Canonical SMILES |
CC(C1CCCN1C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
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